molecular formula C11H20O B2969006 2,3,7-Trimethylocta-2,6-dien-1-ol CAS No. 1025394-10-8

2,3,7-Trimethylocta-2,6-dien-1-ol

Cat. No.: B2969006
CAS No.: 1025394-10-8
M. Wt: 168.28
InChI Key: QVCKBQDDEUWNIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,7-Trimethylocta-2,6-dien-1-ol is an organic compound with the molecular formula C11H20O. It is a type of monoterpenoid alcohol, which is a class of terpenes consisting of two isoprene units. This compound is known for its pleasant floral aroma and is commonly found in essential oils of various plants.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,7-Trimethylocta-2,6-dien-1-ol can be synthesized through several methods. One common approach is the isolation from plant essential oils rich in geraniol, such as citronella oil and rose grass oil . Another method involves the acetylation of geraniol followed by fractionation .

Industrial Production Methods

Industrial production of this compound typically involves the extraction from natural sources. The essential oils are distilled or extracted from plants, and the compound is then isolated through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

2,3,7-Trimethylocta-2,6-dien-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form aldehydes and ketones.

    Reduction: It can be reduced to form saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like tosyl chloride (TsCl) can be used to substitute the hydroxyl group.

Major Products

Scientific Research Applications

2,3,7-Trimethylocta-2,6-dien-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,7-Trimethylocta-2,6-dien-1-ol involves its interaction with cellular membranes and enzymes. It can disrupt the cell membrane integrity of microorganisms, leading to cell death. The compound also inhibits the activity of certain enzymes, which contributes to its antimicrobial properties .

Comparison with Similar Compounds

2,3,7-Trimethylocta-2,6-dien-1-ol is similar to other monoterpenoid alcohols such as geraniol and nerol. it is unique in its specific structure and the presence of three methyl groups, which contribute to its distinct chemical properties and aroma .

Similar Compounds

Properties

IUPAC Name

(2E)-2,3,7-trimethylocta-2,6-dien-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O/c1-9(2)6-5-7-10(3)11(4)8-12/h6,12H,5,7-8H2,1-4H3/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCKBQDDEUWNIT-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=C(C)CO)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C(\C)/CO)/C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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